
4,4,4-Trifluorobutyric anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluorobutyric anhydride is an organic compound characterized by the presence of three fluorine atoms attached to the butyric acid backbone. This compound is notable for its reactivity and utility in various chemical syntheses, particularly in the formation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,4,4-Trifluorobutyric anhydride can be synthesized through the reaction of 4,4,4-trifluorobutyric acid with acetic anhydride or other dehydrating agents. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction is as follows:
4,4,4-Trifluorobutyric acid+Acetic anhydride→4,4,4-Trifluorobutyric anhydride+Acetic acid
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,4,4-Trifluorobutyric anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4,4,4-trifluorobutyric acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions at room temperature.
Aminolysis: Conducted with primary or secondary amines, often in the presence of a base such as triethylamine.
Alcoholysis: Carried out with alcohols under acidic or basic conditions.
Major Products:
Hydrolysis: 4,4,4-Trifluorobutyric acid.
Aminolysis: 4,4,4-Trifluorobutyramides.
Alcoholysis: 4,4,4-Trifluorobutyrates.
Aplicaciones Científicas De Investigación
4,4,4-Trifluorobutyric anhydride is used extensively in scientific research due to its ability to introduce trifluoromethyl groups into molecules, which can significantly alter their chemical and biological properties. Applications include:
Chemistry: Used in the synthesis of fluorinated intermediates and building blocks.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring enhanced metabolic stability and bioavailability.
Industry: Applied in the production of agrochemicals and specialty polymers.
Mecanismo De Acción
The mechanism by which 4,4,4-trifluorobutyric anhydride exerts its effects involves the formation of reactive intermediates that can undergo nucleophilic attack. The trifluoromethyl group is highly electronegative, which influences the reactivity and stability of the resulting compounds. Molecular targets and pathways include:
Enzyme Inhibition: Fluorinated compounds can inhibit enzymes by mimicking natural substrates.
Receptor Binding: Enhanced binding affinity to biological receptors due to the presence of fluorine atoms.
Comparación Con Compuestos Similares
- Trifluoroacetic anhydride
- Pentafluoropropionic anhydride
- Hexafluorobutyric anhydride
Propiedades
Fórmula molecular |
C8H8F6O3 |
|---|---|
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
4,4,4-trifluorobutanoyl 4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C8H8F6O3/c9-7(10,11)3-1-5(15)17-6(16)2-4-8(12,13)14/h1-4H2 |
Clave InChI |
SLOWZJDVDAAHJX-UHFFFAOYSA-N |
SMILES canónico |
C(CC(F)(F)F)C(=O)OC(=O)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






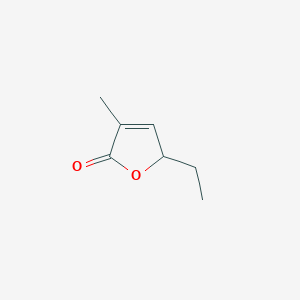
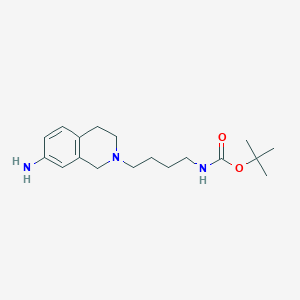

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)
![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)
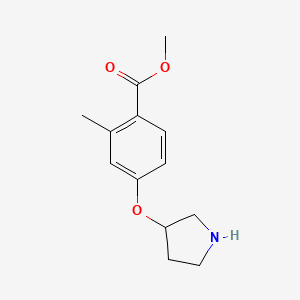
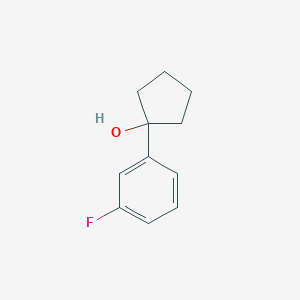
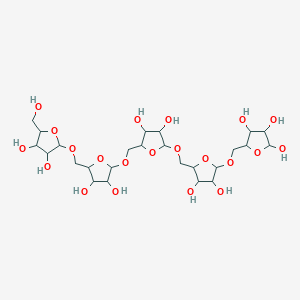

![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
